Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate
Overview
Description
Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate is an organic compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . This compound is characterized by the presence of an ethyl ester group, a keto group, and an amino group attached to a phenylethyl moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate can be synthesized through a multi-step process involving the reaction of ethyl oxalyl chloride with 2-phenylethylamine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the amino group under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides and esters.
Scientific Research Applications
Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s keto and amino groups allow it to form hydrogen bonds and other interactions with active sites of enzymes, thereby modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2-(pyridin-2-yl)acetate: Similar in structure but contains a pyridine ring instead of a phenyl group.
Ethyl 2-oxo-2-(phenacylamino)acetate: Contains a phenacyl group, differing in the position of the keto group.
Uniqueness
Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate is unique due to its combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
ethyl 2-oxo-2-(phenacylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-17-12(16)11(15)13-8-10(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIIFNUNDAWHGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510972 | |
Record name | Ethyl oxo[(2-oxo-2-phenylethyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84978-66-5 | |
Record name | Ethyl oxo[(2-oxo-2-phenylethyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.